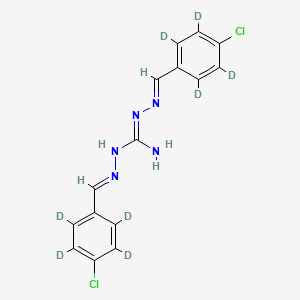
Robenidine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Robenidine-d8 is a deuterated analog of the anticoccidial compound robenidine. It is primarily used as a stable isotope-labeled internal standard in analytical chemistry. The compound is characterized by the replacement of hydrogen atoms with deuterium, which makes it useful in various scientific studies, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Robenidine-d8 involves the deuteration of robenidine. The process typically starts with the preparation of 1,3-bis[(4-chlorobenzylidene)amino]guanidine, which is then subjected to deuteration. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced deuteration techniques and equipment is essential to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Robenidine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Robenidine-d8 has a wide range of scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of robenidine in biological samples.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of robenidine.
Environmental Studies: Utilized in the analysis of environmental samples to monitor the presence of robenidine and its metabolites.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Mechanism of Action
Robenidine-d8 exerts its effects by targeting specific molecular pathways. The compound is known to inhibit the growth and reproduction of coccidian parasites by interfering with their metabolic processes. The deuterated form, this compound, is primarily used in research to study these mechanisms in detail, providing insights into the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Robenidine: The non-deuterated form of Robenidine-d8, used as an anticoccidial agent.
Ronidazole: Another anticoccidial compound with a different chemical structure.
Nicarbazin: A coccidiostat used in poultry, similar in function but different in structure.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry. This distinguishes it from other similar compounds that do not have isotopic labeling.
Properties
Molecular Formula |
C15H13Cl2N5 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
1,2-bis[(E)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C15H13Cl2N5/c16-13-5-1-11(2-6-13)9-19-21-15(18)22-20-10-12-3-7-14(17)8-4-12/h1-10H,(H3,18,21,22)/b19-9+,20-10+/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
MOOFYEJFXBSZGE-SDKHRPLESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=N/N/C(=N/N=C/C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])/N)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
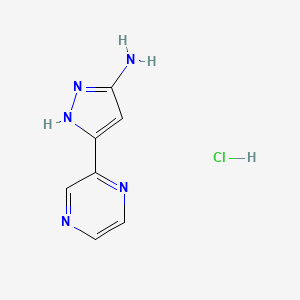
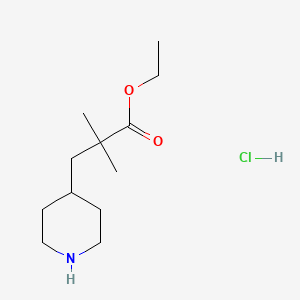
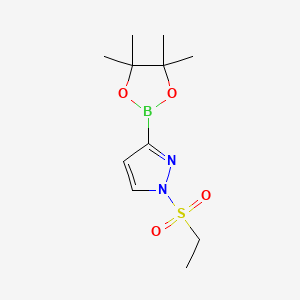
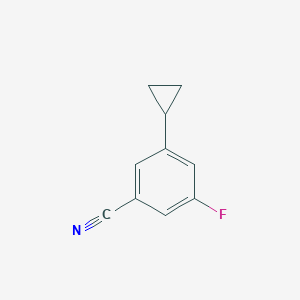
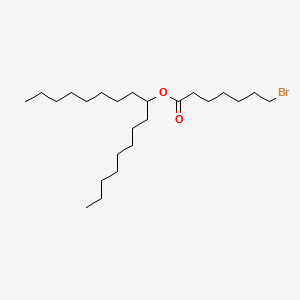
![3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B13707031.png)
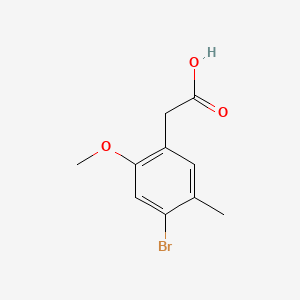
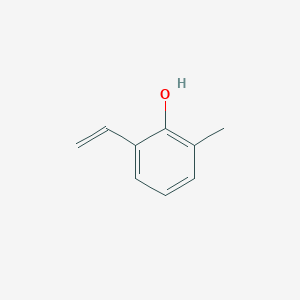
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)

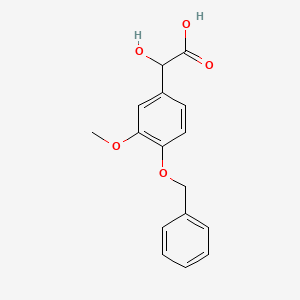
![1-[Bis(4-fluorophenyl)methyl]-4-[3-(3,4-dimethoxyphenyl)-2-propenyl]piperazine Dihydrochloride](/img/structure/B13707057.png)
![2,2-Dibromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B13707073.png)
